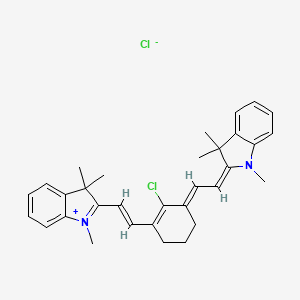
1-Propane-d7-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propane-d7-thiol can be synthesized through the reaction of deuterated propyl halides with thiourea, followed by hydrolysis. The general reaction conditions involve:
Reactants: Deuterated propyl halides (e.g., 1-bromopropane-d7) and thiourea.
Conditions: The reaction is typically carried out in an alcoholic solvent under reflux conditions.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of deuterated starting materials and standard thiol synthesis techniques. The process may include:
Deuterium Exchange: Utilizing deuterated reagents to ensure the incorporation of deuterium atoms.
Purification: Techniques such as distillation or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
1-Propane-d7-thiol undergoes various chemical reactions, including:
Oxidation:
Reagents: Common oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).
Conditions: Typically carried out under mild conditions to avoid over-oxidation.
Products: Oxidation of this compound yields disulfides or sulfonic acids.
Reduction:
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted under anhydrous conditions to prevent side reactions.
Products: Reduction can lead to the formation of propane-d7.
Substitution:
Reagents: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Conditions: Typically performed under reflux conditions.
Products: Substitution reactions can yield deuterated alkyl halides.
Applications De Recherche Scientifique
1-Propane-d7-thiol is widely used in scientific research due to its unique properties:
Chemistry:
Isotopic Labeling: Used as a labeled compound in various chemical reactions to trace reaction pathways and mechanisms.
Spectroscopic Analysis: Employed in nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies to differentiate between isotopic species.
Biology and Medicine:
Metabolic Studies: Utilized in metabolic labeling to study the incorporation and metabolism of sulfur-containing compounds in biological systems.
Drug Development: Investigated for its potential use in developing deuterated drugs with improved pharmacokinetic properties.
Industry:
Mécanisme D'action
The mechanism of action of 1-Propane-d7-thiol involves its thiol group (-SH), which is highly reactive and can participate in various biochemical and chemical processes:
Molecular Targets and Pathways:
Nucleophilic Reactions: The thiol group acts as a nucleophile, attacking electrophilic centers in molecules.
Redox Reactions: The thiol group can undergo oxidation and reduction, playing a role in redox signaling and regulation.
Protein Interactions: Thiol groups can form disulfide bonds with cysteine residues in proteins, affecting protein structure and function.
Comparaison Avec Des Composés Similaires
1-Propanethiol: The non-deuterated version of 1-Propane-d7-thiol, with similar chemical properties but different isotopic composition.
2-Propanethiol (Isopropyl mercaptan): A structural isomer with the thiol group attached to the second carbon atom.
Ethanethiol: A shorter-chain thiol with similar reactivity but different physical properties.
Uniqueness:
Isotopic Labeling: The presence of deuterium atoms in this compound makes it unique for isotopic labeling studies, providing insights into reaction mechanisms and metabolic pathways.
Spectroscopic Properties: The deuterium atoms alter the spectroscopic properties, making it useful in NMR and MS analysis.
Propriétés
IUPAC Name |
1,1,2,2,3,3,3-heptadeuteriopropane-1-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8S/c1-2-3-4/h4H,2-3H2,1H3/i1D3,2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVIGLJNEAMWEG-NCKGIQLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




